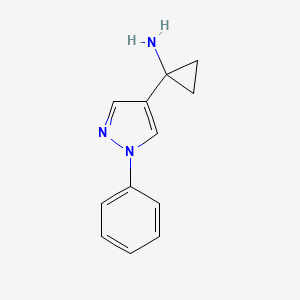

1-(1-Phenyl-1H-pyrazol-4-yl)cyclopropan-1-amine

Description

1-(1-Phenyl-1H-pyrazol-4-yl)cyclopropan-1-amine is a bicyclic amine derivative featuring a pyrazole core substituted with a phenyl group at the 1-position and a cyclopropane ring at the 4-position.

Properties

Molecular Formula |

C12H13N3 |

|---|---|

Molecular Weight |

199.25 g/mol |

IUPAC Name |

1-(1-phenylpyrazol-4-yl)cyclopropan-1-amine |

InChI |

InChI=1S/C12H13N3/c13-12(6-7-12)10-8-14-15(9-10)11-4-2-1-3-5-11/h1-5,8-9H,6-7,13H2 |

InChI Key |

CGEXZQLQOMQFAT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(C2=CN(N=C2)C3=CC=CC=C3)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Phenyl-1H-pyrazol-4-yl)cyclopropan-1-amine typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with an appropriate 1,3-dicarbonyl compound. For instance, phenylhydrazine can react with ethyl acetoacetate to form 1-phenyl-1H-pyrazole.

Cyclopropanation: The cyclopropane ring can be introduced via a cyclopropanation reaction. This can be achieved by reacting the pyrazole derivative with a suitable cyclopropanating agent, such as diazomethane or a Simmons-Smith reagent.

Amination: The final step involves the introduction of the amine group. This can be done by reacting the cyclopropane derivative with an amine source, such as ammonia or an amine derivative, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1-Phenyl-1H-pyrazol-4-yl)cyclopropan-1-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole or cyclopropane rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, reduction may produce alcohols or amines, and substitution may result in various substituted derivatives.

Scientific Research Applications

1-(1-Phenyl-1H-pyrazol-4-yl)cyclopropan-1-amine has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design. It may exhibit biological activities such as anti-inflammatory, analgesic, or anticancer properties.

Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.

Industrial Applications: It may serve as an intermediate in the synthesis of other valuable compounds, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(1-Phenyl-1H-pyrazol-4-yl)cyclopropan-1-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The binding of the compound to these targets can modulate their activity, leading to therapeutic effects. The exact pathways involved may include inhibition of enzyme activity, activation of receptors, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues and their distinguishing features:

Structural Characterization Techniques

- NMR Spectroscopy : Used extensively to confirm substituent positions and cyclopropane integration (e.g., N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine shows distinct δ 8.87 ppm for pyridinyl protons) .

- X-ray Crystallography : Applied to cyclopropane-containing compounds (e.g., ) to resolve stereochemistry and hydrogen-bonding networks .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular formulas, as seen in for confirming [M+H]+ ions .

Biological Activity

1-(1-Phenyl-1H-pyrazol-4-yl)cyclopropan-1-amine is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on anticancer properties, mechanism of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C15H17N3

- Molecular Weight : 239.32 g/mol

- CAS Number : 1780767-57-8

Biological Activity Overview

Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities, particularly as anticancer agents. The compound has shown promising results in various in vitro studies.

Anticancer Activity

Numerous studies have highlighted the cytotoxic effects of pyrazole derivatives on cancer cell lines. For instance:

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | Not specified | Induces apoptosis and cell cycle arrest |

| Pyrazoline derivative | HepG2 (liver cancer) | 3.96–4.38 | Inhibits Topoisomerase II |

| Coumarin-pyrazoline hybrid | MCF-7 | 0.21 | Induces apoptosis and inhibits telomerase |

The compound's mechanism often involves the induction of apoptosis and cell cycle arrest, suggesting its potential as a cytostatic agent.

Structure-Activity Relationships (SAR)

The activity of pyrazole derivatives is significantly influenced by their structural modifications. In particular:

- Substitution Patterns : Variations in substituents on the pyrazole ring can enhance or diminish biological activity.

- Cyclopropanamine Moiety : The presence of the cyclopropanamine structure is crucial for maintaining potency against various cancer cell lines.

Research has shown that specific modifications lead to increased selectivity and potency against targets such as cyclin-dependent kinases (CDKs) and heat shock protein 90 (HSP90), critical players in cancer progression.

Case Studies

Several studies have documented the efficacy of related compounds:

-

Study on Pyrazoline Derivatives :

- Researchers synthesized a series of pyrazoline hybrids that demonstrated significant anticancer activity with IC50 values in the nanomolar range against MCF-7 cells.

- Notably, one derivative exhibited an IC50 value of 0.21 nM, indicating strong potential for further development.

-

Mechanistic Insights :

- A study exploring the binding affinity of pyrazole derivatives revealed that certain modifications improved interactions with target proteins involved in cell cycle regulation and apoptosis pathways.

- For instance, modifications leading to enhanced binding to CDK1B were correlated with increased anticancer activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.